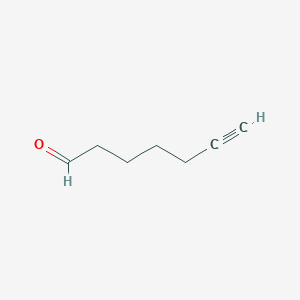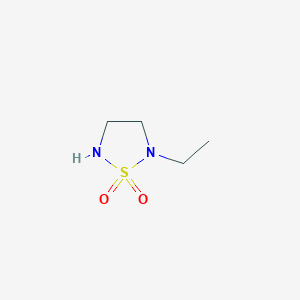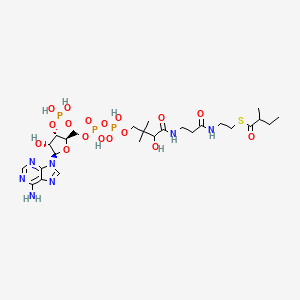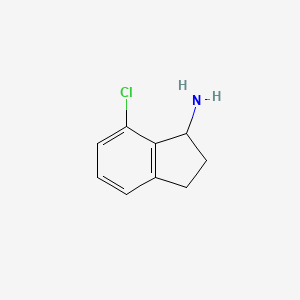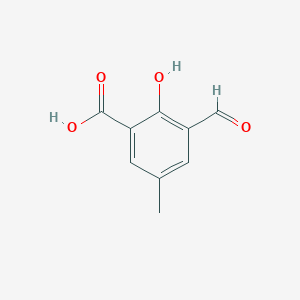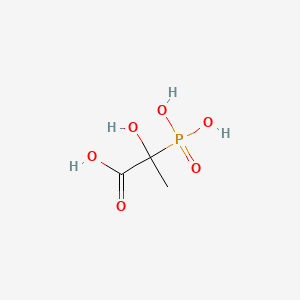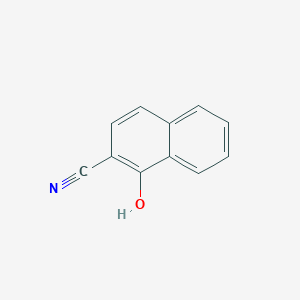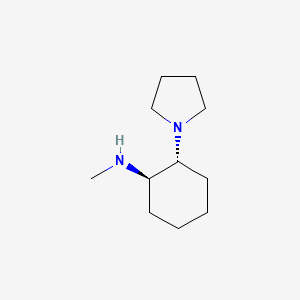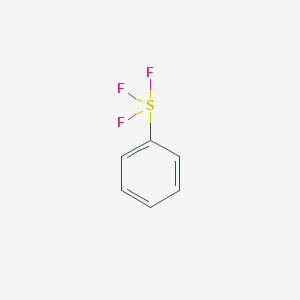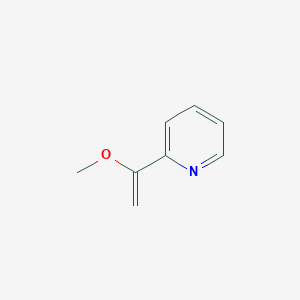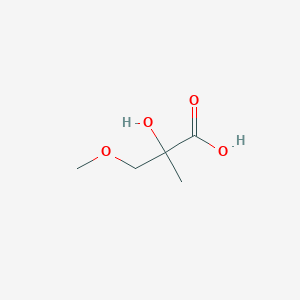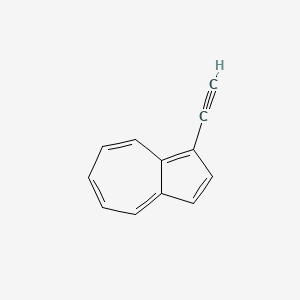
(-)-Erythromycin hydrate
Overview
Description
(-)-Erythromycin hydrate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is commonly used to treat various bacterial infections, particularly those caused by Gram-positive bacteria. The hydrate form of erythromycin contains water molecules within its crystalline structure, which can influence its stability and solubility.
Mechanism of Action
Erythromycin monohydrate, also known as MZR3I81HK7, Erythromycin, monohydrate, or (-)-Erythromycin hydrate, is a macrolide antibiotic with a broad antimicrobial spectrum. It’s widely used to treat a variety of bacterial infections affecting the skin, respiratory tract, intestines, and bones .
Target of Action
Erythromycin primarily targets the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . This target plays a crucial role in protein synthesis, which is vital for bacterial growth and replication .
Mode of Action
Erythromycin interacts with its target by binding to the 23S ribosomal RNA molecule, thereby inhibiting protein synthesis . This interaction blocks peptide chain synthesis, ultimately inhibiting the protein synthesis . As a result, erythromycin exhibits bacteriostatic activity, preventing the further growth of bacteria rather than directly destroying them .
Biochemical Pathways
The inhibition of protein synthesis by erythromycin affects various biochemical pathways within the bacterial cell. It disrupts the normal functioning of the cell, leading to a halt in growth and replication . The exact downstream effects on the biochemical pathways are complex and can vary depending on the specific type of bacteria.
Pharmacokinetics
Erythromycin is easily absorbed through the gastrointestinal system after oral administration . It gets deactivated by gastric acid, so oral tablets must either contain an ester or stable salt as part of the molecular structure or be enteric-coated . Its bioavailability depends on the ester type and ranges between 30% and 65% . Erythromycin is metabolized in the liver, with under 5% excreted unchanged .
Result of Action
The result of erythromycin’s action is the inhibition of bacterial growth and replication. By blocking protein synthesis, erythromycin prevents bacteria from growing and multiplying, thereby helping to control the bacterial infection . It’s effective against a variety of infections, including those caused by gram-positive and gram-negative bacteria .
Action Environment
The action, efficacy, and stability of erythromycin can be influenced by various environmental factors. For instance, the presence of gastric acid can deactivate erythromycin, affecting its bioavailability . Additionally, the development of drug resistance can impact the efficacy of erythromycin, with higher doses promoting drug resistance .
Biochemical Analysis
Biochemical Properties
Erythromycin monohydrate exerts its effects by binding to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, inhibiting peptide bond formation and ultimately protein synthesis . This interaction with the ribosome is key to its role in biochemical reactions .
Cellular Effects
Erythromycin monohydrate has significant effects on various types of cells and cellular processes. It has been found to stimulate neutrophil motility and lymphocyte transformation . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Erythromycin monohydrate involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, inhibiting peptide bond formation and ultimately protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Erythromycin monohydrate change over time. It has been observed that a relatively high oxygen uptake rate (OUR) in the early phase of fermentation is beneficial for erythromycin biosynthesis . The stability, degradation, and long-term effects on cellular function of Erythromycin monohydrate have been studied in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Erythromycin monohydrate vary with different dosages in animal models. For dogs and cats, the recommended dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours, and for gastrointestinal prokinetic use, the dosage is 0.5–1 mg/kg orally every 8 hours .
Metabolic Pathways
Erythromycin monohydrate is involved in several metabolic pathways. It is partially metabolized by the CYP3A4 enzyme to N-desmethylerythromycin . It is also hydrolyzed to anhydro forms (anhydroerythromycin [AHE] and other metabolites), and this process is promoted by acidic conditions .
Transport and Distribution
Erythromycin monohydrate is found in most body fluids and accumulates in leukocytes and inflammatory liquid . Its penetration of abscesses, sites of tissue necrosis, and the central nervous system is poor .
Subcellular Localization
Being a lipophilic weak base, it is concentrated in fluids that are more acidic than plasma, including milk, prostatic fluid, and intracellular fluid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-erythromycin hydrate involves several steps, starting from the fermentation of Saccharopolyspora erythraea. The fermentation broth is then subjected to extraction and purification processes to isolate erythromycin. The isolated erythromycin is then crystallized in the presence of water to form the hydrate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation followed by solvent extraction and crystallization. The fermentation process is optimized to maximize the yield of erythromycin, and the subsequent purification steps ensure the removal of impurities. The final crystallization step is carefully controlled to produce the hydrate form.
Chemical Reactions Analysis
Types of Reactions: (-)-Erythromycin hydrate undergoes various chemical reactions, including:
Oxidation: Erythromycin can be oxidized to form erythromycin oxime.
Reduction: Reduction reactions can convert erythromycin to its reduced forms.
Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Erythromycin oxime.
Reduction: Reduced erythromycin derivatives.
Substitution: Various substituted erythromycin compounds.
Scientific Research Applications
(-)-Erythromycin hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Extensively studied for its antibacterial properties and its role in treating infections.
Industry: Used in the pharmaceutical industry for the production of erythromycin-based medications.
Comparison with Similar Compounds
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Azithromycin: A macrolide with a broader spectrum of activity and longer half-life.
Roxithromycin: Similar to erythromycin but with improved acid stability and better absorption.
Uniqueness: (-)-Erythromycin hydrate is unique due to its specific binding affinity to the bacterial ribosome and its effectiveness against a wide range of Gram-positive bacteria. Its hydrate form also provides distinct advantages in terms of stability and solubility compared to its anhydrous form.
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYMKYQKIUWFJD-YZPBMOCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021826 | |
| Record name | Erythromycin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67733-56-6 | |
| Record name | Erythromycin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067733566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHROMYCIN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZR3I81HK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural differences between Erythromycin monohydrate and Erythromycin dihydrate?
A1: Both Erythromycin monohydrate and dihydrate exhibit distinct characteristics in their crystalline structures and hydrogen bonding patterns. Research using Infrared (IR) spectroscopy revealed differences in the organization of intermolecular hydrogen bonds and the degree of crystallinity between the two forms. [, ] These structural differences likely contribute to variations in their physical and chemical properties, such as solubility and stability.
Q2: Can Erythromycin monohydrate exist in different forms?
A2: Yes, research suggests that both Erythromycin monohydrate and dihydrate can exist in two polymorphic modifications. [, ] Polymorphs are different crystalline forms of the same molecule, and these variations can impact properties such as dissolution rate and bioavailability. Interestingly, the low-temperature modification of Erythromycin monohydrate exhibits a less ordered crystalline structure compared to its high-temperature counterpart. [, ]
Q3: What happens to Erythromycin monohydrate at elevated temperatures?
A3: Studies indicate that Erythromycin monohydrate undergoes an irreversible polymorphic transformation at temperatures around 75-80°C. [, ] This transformation is accompanied by changes in the state of the hydration water within the crystal structure. Intriguingly, the high-temperature modifications of both Erythromycin monohydrate and dihydrate exhibit identical crystalline structures. [, ] This observation highlights the impact of temperature on the solid-state properties of Erythromycin hydrates.
Q4: How does Erythromycin, in general, interact with its molecular target?
A4: While the provided research focuses on the physicochemical properties of Erythromycin monohydrate, it does not delve into the specifics of its interaction with its molecular target. Further research beyond these articles is necessary to explore this aspect in detail.
Q5: Are there differences in how various forms of Erythromycin are taken up by organisms?
A5: Yes, research on Artemia salina (brine shrimp) demonstrated that different chemical forms of Erythromycin, including Erythromycin phosphate, Erythromycin stearate, Erythromycin estolate, Erythromycin hydrate (likely referring to monohydrate), and crystalline Erythromycin, exhibited varying levels of uptake and impact on survival. [] Notably, Erythromycin phosphate and Erythromycin stearate were identified as potentially suitable forms for bioencapsulation in Artemia, suggesting potential applications in aquaculture. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



